4-Morpholino-2-naphthol

Übersicht

Beschreibung

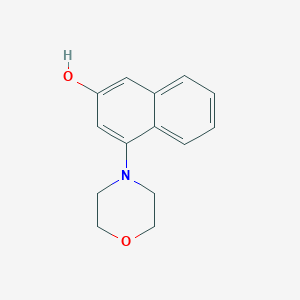

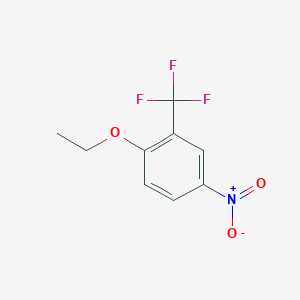

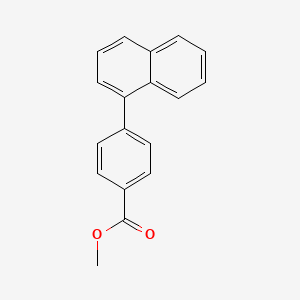

4-Morpholino-2-naphthol, also known as 2-Naphthalenol-4-morpholinyl Ether, is a chemical compound with the formula C14H15NO2 . It belongs to the group of organic substances called phenols and phenol derivatives, which are aromatic compounds that contain a phenol group . The CAS number for 4-Morpholino-2-naphthol is 159596-05-1 .

Synthesis Analysis

The synthesis of morpholines has seen significant progress due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis

The molecular structure of 4-Morpholino-2-naphthol consists of DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The molecular formula is C14H15NO2 .Physical And Chemical Properties Analysis

4-Morpholino-2-naphthol has a molecular weight of 229.27 . It has a predicted density of 1.237±0.06 g/cm3 and a predicted boiling point of 461.3±40.0 °C .Safety And Hazards

Zukünftige Richtungen

There is ongoing research into the synthesis and applications of morpholino compounds . For example, a series of ketohydrazone dyes has been synthesized from 4-morpholino-2-naphthol and ortho-substituted anilines . This suggests potential future directions in the development of new dyes and other materials.

Eigenschaften

CAS-Nummer |

159596-05-1 |

|---|---|

Produktname |

4-Morpholino-2-naphthol |

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

4-morpholin-4-ylnaphthalen-2-ol |

InChI |

InChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2 |

InChI-Schlüssel |

IPHLOJFBRZIUGM-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Kanonische SMILES |

C1COCCN1C2=CC(=CC3=CC=CC=C32)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide](/img/structure/B1609915.png)